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5-Bromo-2-(1H-pyrazol-1-
Compound Name:
yl)pyridine

cat. No.: B1291526

An In-depth Technical Guide to 5-Bromo-2-(1H-
pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a halogenated heterocyclic compound that has
garnered significant interest in the fields of medicinal chemistry and materials science. Its
unique structural motif, featuring both a pyridine and a pyrazole ring, makes it a valuable
building block for the synthesis of a wide range of functional molecules. The presence of a
bromine atom provides a reactive handle for further chemical modifications, such as cross-
coupling reactions, allowing for the facile introduction of diverse substituents. This versatility
has positioned 5-Bromo-2-(1H-pyrazol-1-yl)pyridine as a key intermediate in the
development of novel pharmaceuticals and organic electronic materials. This technical guide
provides a comprehensive overview of its physical and chemical properties, a detailed
synthesis protocol, and its applications in drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Bromo-2-(1H-pyrazol-1-
yl)pyridine is presented below. While experimental data for some properties are limited,
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computed values from reliable sources are included to provide a comprehensive profile.

Table 1: Physical and Chemical Properties of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Property Value Source

Molecular Formula CsHeBrNs PubChem[1]

Molecular Weight 224.06 g/mol PubChem[1]

CAS Number 433922-57-7 PubChem[1]

Appearance White solid Royal Society of Chemistry[2]
Melting Point 66-68 °C (Vendor Data - Experimental)
Boiling Point No data available

pKa (predicted) No data available

XlogP (predicted) 1.8 PubChem[1]

Purity Typically =98% CP Lab Safety[3]

Table 2: Computed Spectroscopic Data

Parameter

Predicted Value

Due to the lack of publicly available

experimental spectra, a prediction of the *H

NMR spectrum is not provided to avoid potential

inaccuracies. However, based on analogous

1H NMR

structures, characteristic signals for the pyridine
and pyrazole ring protons would be expected in

the aromatic region (approximately 7.0-8.5

ppm).

13C NMR

Similarly, a predicted 3C NMR spectrum is not
provided. Signals for the eight carbon atoms
would be anticipated in the range of

approximately 110-150 ppm.
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Experimental Protocols
Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

The most common and efficient method for the synthesis of 5-Bromo-2-(1H-pyrazol-1-
yl)pyridine is the nucleophilic aromatic substitution reaction between 5-bromo-2-fluoropyridine
and pyrazole.[2]

Reaction Scheme:
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Figure 1: Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.

Detailed Protocol:
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o Materials:
o 5-Bromo-2-fluoropyridine (1.0 eq)
o Pyrazole (1.2 eq)
o Potassium carbonate (K2COs3) (2.0 eq)
o Dimethyl sulfoxide (DMSOQO)
o Ethyl acetate (EtOAcC)
o Petroleum ether (PE)
o Deionized water
o Anhydrous sodium sulfate (Na2SOa)
e Procedure:

o To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 5-bromo-2-fluoropyridine (1.0 eq), pyrazole (1.2 eq), and potassium
carbonate (2.0 eq).

o Add a sufficient volume of DMSO to dissolve the reactants (a concentration of 0.5 M with
respect to 5-bromo-2-fluoropyridine is a reasonable starting point).

o Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and
petroleum ether as the eluent.

o After the reaction is complete (as indicated by the consumption of the starting material),
allow the mixture to cool to room temperature.

o Pour the reaction mixture into a separatory funnel containing deionized water.

o Extract the aqueous layer three times with ethyl acetate.
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o Combine the organic layers and wash with brine (saturated NaCl solution).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

o Purification:

o The crude product can be purified by flash column chromatography on silica gel. A
gradient elution system of petroleum ether and ethyl acetate (e.g., starting from 100% PE
and gradually increasing the polarity to a 10:1 PE:EtOAc mixture) is typically effective in
isolating the pure 5-Bromo-2-(1H-pyrazol-1-yl)pyridine as a white solid.[2]

Applications in Drug Discovery

The pyridine-pyrazole scaffold is a "privileged structure™ in medicinal chemistry, meaning it is a
molecular framework that is capable of binding to multiple biological targets with high affinity.[4]
[5] Consequently, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine serves as a valuable starting material
for the synthesis of a diverse range of biologically active compounds, particularly in the area of
kinase inhibitors.[6][7]

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.
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Scaffold Selection:
5-Bromo-2-(1H-pyrazol-1-yl)pyridine
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Figure 2: Scaffold-based drug discovery workflow.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling
pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
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The pyridine-pyrazole core can be elaborated through various chemical reactions, most notably
palladium-catalyzed cross-coupling reactions at the bromine position, to generate libraries of
compounds for screening against different kinase targets. The nitrogen atoms in the pyridine
and pyrazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the
kinase active site, a common binding motif for many kinase inhibitors.[6]

Example Application:

Derivatives of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine can be synthesized via Suzuki coupling
with various boronic acids to introduce a wide range of substituents at the 5-position of the
pyridine ring. These new chemical entities can then be screened in biochemical and cellular
assays to identify potent and selective inhibitors of specific kinases implicated in disease.

Conclusion

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a versatile and valuable building block for researchers
in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the
bromine atom allow for the creation of diverse molecular libraries. The inherent biological
relevance of the pyridine-pyrazole scaffold makes this compound a particularly attractive
starting point for the development of novel therapeutic agents, especially in the field of kinase
inhibition. This technical guide provides a solid foundation of its properties and synthetic
methodology to aid researchers in its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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